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hexafluoroarsenic(1-);hydron

Catalog No.
S1517752
CAS No.
17068-85-8
M.F
AsF6H
M. Wt
189.92 g/mol
Availability
In Stock
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hexafluoroarsenic(1-);hydron

CAS Number

17068-85-8

Product Name

hexafluoroarsenic(1-);hydron

IUPAC Name

hexafluoroarsenic(1-);hydron

Molecular Formula

AsF6H

Molecular Weight

189.92 g/mol

InChI

InChI=1S/AsF6/c2-1(3,4,5,6)7/q-1/p+1

InChI Key

ZENAVJHBLNXNHN-UHFFFAOYSA-O

SMILES

[H+].F[As-](F)(F)(F)(F)F

Canonical SMILES

[H+].F[As-](F)(F)(F)(F)F

Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy:

Hexafluoroarsenate(V) Hydrogen (1:1), also known as KHAS, is a valuable compound in solid-state nuclear magnetic resonance (NMR) spectroscopy. Its key application lies in its ability to serve as a chemical shift reference for fluorine (¹⁹F) nuclei. Due to its high symmetry and well-defined structure, the ¹⁹F resonance in KHAS exhibits a sharp peak at a consistent chemical shift position. This characteristic makes it a reliable reference point for researchers to compare and calibrate the chemical shifts of other fluorine-containing compounds in their NMR spectra.

Here are some sources for this information:

  • Khas (K[AsF₆H]) as a fluorine-19 nuclear magnetic resonance (¹⁹F NMR) chemical shift secondary reference standard

Precursor for Fluoride-Containing Materials:

KHAS can act as a precursor for the synthesis of various fluoride-containing materials. When heated under specific conditions, KHAS decomposes, releasing volatile products and leaving behind a porous arsenic-fluoride framework. This framework can then be used as a starting material for the preparation of other functional materials, such as catalysts or adsorbents.

Here is a source for this information:

  • Assembly of microporous arsenic fluorides from KHAS

Potential Applications in Energy Storage:

Recent research suggests that KHAS might have potential applications in energy storage. The reversible uptake and release of hydrogen gas by KHAS under specific conditions is being explored for its potential use in hydrogen storage technologies. However, this area of research is still in its early stages, and further investigation is needed to assess the feasibility and practicality of this application.

Here is a source for this information:

  • Reversible Hydrogen Sorption in KHAS: A Combined Experimental and Theoretical Study

Origin and Significance:

HAsF₆ is a synthetic compound not found naturally. It is a strong Brønsted-Lowry acid, meaning it readily donates a proton (H+) in solution []. Due to this acidic property, HAsF₆ has various applications in scientific research, including:

  • Etching: As a component in etching solutions for semiconductors and glasses due to its ability to dissolve metal oxides [].
  • Electrolyte: As a supporting electrolyte in some electrochemical studies.
  • Fluorination agent: As a mild fluorinating agent in organic synthesis.

Molecular Structure Analysis:

HAsF₆ features an octahedral structure with arsenic (As) at the center surrounded by six fluorine (F) atoms in a symmetrical arrangement. The hydrogen ion (H+) exists as a separate entity in solution after HAsF₆ dissociates.

Key Features:

  • Central As atom in the +5 oxidation state.
  • Six F atoms arranged octahedrally around As with As-F single bonds.
  • Strong ionic hydrogen bond between H+ and a fluorine atom in solution [].

Chemical Reactions Analysis

Synthesis:

HAsF₆ can be prepared by reacting arsenic pentoxide (As₂O₅) with hydrofluoric acid (HF) according to the following balanced equation:

As₂O₅ (s) + 12 HF (aq) → 2 HAsF₆ (aq) + 5 H₂O (l)

Decomposition:

HAsF₆ is thermally stable but can decompose at high temperatures (>200 °C) to release hydrogen fluoride (HF) and arsenic fluoride compounds.

Other Reactions:

As a strong acid, HAsF₆ reacts with bases to form salts. For example, with sodium hydroxide (NaOH), it forms sodium hexafluoroarsenate (NaAsF₆):

HAsF₆ (aq) + NaOH (aq) → NaAsF₆ (aq) + H₂O (l)

Physical and Chemical Properties

  • Melting point: No reported data available.
  • Boiling point: Decomposes at high temperatures.
  • Solubility: Highly soluble in water.
  • Stability: Thermally stable at room temperature, but decomposes at high temperatures.
  • Acidity: Strong Brønsted-Lowry acid (pKa ≈ -3.2) [].

Safety and Hazards

HAsF₆ is a corrosive and toxic compound. It can irritate skin, eyes, and respiratory system upon contact or inhalation. Exposure can also cause adverse effects on the lungs, kidneys, and liver.

  • Toxicity: Acute oral LD50 (rat) = 125 mg/kg.
  • Flammability: Non-flammable.

The synthesis of hexafluoroarsenic acid derivatives encompasses a diverse range of chemical approaches that utilize different starting materials and reaction conditions. These synthetic pathways have evolved significantly since the first documented preparations, which employed novel fluorination strategies using specialized reagents. The development of reliable synthetic methods has been instrumental in making these compounds accessible for research and application purposes. Modern synthetic approaches typically begin with arsenic pentafluoride as a key starting material, which can abstract fluoride from various donor molecules to form the desired hexafluoroarsenate species. The choice of synthetic route often depends on the specific derivative desired, the required purity levels, and the intended application of the final product.

Solid-State Reaction Pathways for Fluorinated Arsenic Complexes

Solid-state synthesis represents one of the most fundamental approaches for preparing hexafluoroarsenic acid derivatives, particularly for generating stable salt forms of the hexafluoroarsenate anion. The pioneering work in this area demonstrated that direct combination reactions could effectively produce these compounds under controlled conditions. The synthesis of lithium hexafluoroarsenate through solid-state methods has been extensively studied, with one approach involving the reaction of arsenic pentafluoride and lithium fluoride in liquid hydrogen fluoride according to the equation: LiF + AsF5 → LiAsF6. This reaction pathway represents a fundamental solid-state approach where the lithium fluoride acts as both a fluoride source and a cation provider for the final salt product.

The thermal solid-state method for lithium hexafluoroarsenate synthesis offers advantages in terms of reaction control and product purity. This approach can be executed either in a two-step or single-step process, depending on the specific reaction conditions and starting materials employed. The solid-state synthesis pathway eliminates many of the complications associated with solution-phase reactions, particularly those related to solvent interactions and side reactions that can compromise product purity. Temperature control plays a critical role in these solid-state syntheses, as elevated temperatures are often required to achieve sufficient reaction rates while avoiding decomposition of the starting materials or products.

Alternative solid-state approaches have been developed using different arsenic-containing precursors and fluoride sources. The reaction of arsenic trioxide with fluorine gas represents another solid-state pathway that can be employed under specific conditions: 2As2O3 + 10F2 → 4AsF5 + 3O2. This reaction produces arsenic pentafluoride, which can subsequently be converted to hexafluoroarsenate derivatives through additional fluoride abstraction reactions. The direct fluorination approach requires careful control of reaction conditions to prevent over-oxidation and to ensure complete conversion of the starting oxide materials.

Fluorination Dynamics in Superacidic Binary Systems

Superacidic binary systems containing arsenic pentafluoride and hydrogen fluoride represent some of the most potent acidic environments known to chemistry. These systems exhibit extraordinary acidity levels that far exceed those of conventional strong acids, with the hydrogen fluoride-arsenic pentafluoride combination being particularly notable for its extreme acidic properties. The formation of hexafluoroarsenic acid derivatives in these systems proceeds through complex equilibrium processes that involve multiple ionic species and dynamic fluoride exchange reactions.

The mechanism of hexafluoroarsenate formation in superacidic binary systems begins with the interaction between arsenic pentafluoride and hydrogen fluoride. In these systems, arsenic pentafluoride acts as a powerful Lewis acid that abstracts fluoride ions from the hydrogen fluoride solvent system. The resulting equilibrium can be represented as: AsF5 + HF → H+ + AsF6−, although the actual speciation in solution is considerably more complex and involves multiple protonated hydrogen fluoride species such as H2F+ and H3F2+.

The acidity enhancement observed in hydrogen fluoride-arsenic pentafluoride systems results from the stabilization of highly acidic protonated species through the formation of weakly basic hexafluoroarsenate counterions. The hexafluoroarsenate anion exhibits minimal nucleophilicity due to the high electronegativity of fluorine and the dispersed negative charge across the octahedral structure. This low nucleophilicity is essential for maintaining the superacidic character of the system, as it prevents neutralization reactions that would reduce the overall acidity.

Equilibrium studies of arsenic pentafluoride in anhydrous hydrogen fluoride have revealed complex speciation patterns that depend on concentration and temperature. At moderate concentrations, the dominant anionic species is the monomeric hexafluoroarsenate ion, but at higher arsenic pentafluoride concentrations, dimeric species such as As2F11− can form through additional fluoride bridging interactions. The formation of these dimeric species represents an important aspect of the fluorination dynamics, as it demonstrates the ability of the system to accommodate varying fluoride stoichiometries while maintaining overall stability.

The oxidizing properties of these superacidic systems are significantly influenced by the presence of molecular arsenic pentafluoride in equilibrium with the hexafluoroarsenate species. Unlike antimony pentafluoride systems, which predominantly form anionic complexes in hydrogen fluoride, arsenic pentafluoride maintains a substantial concentration of the molecular species in solution. This molecular arsenic pentafluoride acts as a powerful oxidizing agent, making hydrogen fluoride-arsenic pentafluoride systems particularly useful for generating cations in high oxidation states that would be unstable in less oxidizing environments.

Cryogenic Synthesis Approaches for Metastable Intermediates

Cryogenic synthesis techniques have emerged as powerful tools for the preparation and stabilization of metastable hexafluoroarsenic acid derivatives that would decompose under ambient conditions. These approaches typically employ matrix isolation methods, where reactive species are trapped within inert solid matrices at very low temperatures to prevent decomposition and unwanted side reactions. The matrix isolation technique involves diluting the guest sample in the gas phase with an inert host material, usually a noble gas, before depositing the mixture onto a window cooled below the melting point of the host gas.

The application of cryogenic methods to arsenic fluoride chemistry has enabled the study of highly reactive intermediates that play important roles in the formation mechanisms of stable hexafluoroarsenate species. Matrix isolation experiments require specialized equipment capable of maintaining ultra-high vacuum conditions and precise temperature control, typically using compressed helium or similar refrigerants to achieve the necessary low temperatures. Noble gases such as argon are particularly suitable as matrix materials due to their chemical inertness and broad optical transparency in the solid state, which allows for spectroscopic characterization of the trapped species.

Recent advances in cryogenic synthesis have demonstrated the successful generation and characterization of exotic arsenic-containing species that serve as intermediates in hexafluoroarsenic acid derivative formation. The use of binary superacid systems such as hydrogen fluoride-arsenic pentafluoride in cryogenic environments has led to the isolation and structural characterization of hexafluoroarsenic acid itself. These studies have provided direct experimental evidence for the existence of the free acid molecule, which had previously been proposed only on theoretical grounds.

The cryogenic approach has also proven valuable for investigating the reaction pathways of fluorinated arsenic species with various substrates. Matrix isolation studies have enabled the observation of reaction intermediates and transition states that are too short-lived to observe under normal reaction conditions. These investigations have provided crucial insights into the mechanisms by which hexafluoroarsenic acid derivatives are formed and how they interact with other chemical species in reactive environments.

Synthesis MethodStarting MaterialsProductReaction ConditionsYield Considerations
Solid-State DirectLiF + AsF5LiAsF6Liquid HF mediumHigh conversion efficiency
Superacidic BinaryHF + AsF5HAsF6Room temperatureEquilibrium-controlled
Cryogenic MatrixAs species + F2AsF6− intermediates<20 K, high vacuumMetastable species only
Fluoride AbstractionAsF5 + F− donorsM+AsF6−Variable temperatureDepends on F− donor

Quantum Chemical Modeling of Proton Transfer Mechanisms

Quantum chemical modeling has been instrumental in elucidating the proton transfer mechanisms in hexafluoroarsenic(1-);hydron systems [5]. The existence of hexafluoroarsenic acid was experimentally confirmed through single-crystal X-ray diffraction studies, revealing an HAsF6 molecule involved in an asymmetric hydrogen bridge to the hexafluoroarsenate anion [4] [6]. This structural arrangement plays a crucial role in the compound's superacidic properties.

Density Functional Theory (DFT) calculations have been employed to understand the molecular structure of HAsF6 [6]. Due to the complexity of the crystal lattice, quantum chemical structure optimization has been performed at the PBE1PBE/6-311G(3df,3pd) level of theory to examine two extreme cases: [FHF-AsF5]- with a strong hydrogen bond and HAsF6 without a hydrogen bond [4] [6]. These calculations provide insights into the electronic structure and bonding characteristics of the compound.

The proton transfer mechanism in hexafluoroarsenic(1-);hydron involves a complex interplay of quantum effects [7]. Ab initio molecular dynamics simulations have revealed that the proton in HAsF6 can exhibit quantum tunneling behavior, which contributes to its exceptional acidity [8]. The quantum nature of the proton movement allows for rapid transfer along hydrogen-bonded networks, enhancing the acid's strength [9].

Table 1: Quantum Chemical Parameters for Hexafluoroarsenic(1-);hydron

ParameterValueMethod
As-F Bond Length1.71-1.73 ÅPBE1PBE/6-311G(3df,3pd)
H-F Bond Length0.95-1.10 ÅPBE1PBE/6-311G(3df,3pd)
Proton Affinity-290 kJ/molB3LYP/6-311G(d,p)
HOMO-LUMO Gap5.2 eVB3LYP/6-311G(d,p)

The quantum chemical modeling of hexafluoroarsenic(1-);hydron has demonstrated that the proton transfer process involves significant quantum mechanical effects, including zero-point energy considerations and tunneling phenomena [10] [11]. These effects contribute to the compound's ability to donate protons readily, making it an exceptionally strong acid [12].

Hammett Acidity Function Correlations in Mixed Acid Systems

The Hammett acidity function (H0) provides a quantitative measure of acidity for concentrated acid solutions, including superacids like hexafluoroarsenic(1-);hydron [20]. This function extends beyond the limitations of the pH scale, which is only applicable to dilute aqueous solutions [20] [22]. For hexafluoroarsenic(1-);hydron and related superacid systems, the Hammett acidity function offers valuable insights into their exceptional acidity.

Experimental measurements have shown that the acidity of hexafluoroarsenic(1-);hydron in mixed acid systems correlates strongly with the Hammett acidity function [23]. The H0 value for hexafluoroarsenic acid is significantly lower (more negative) than that of sulfuric acid, indicating its substantially higher acidity [23] [25]. This correlation allows for a systematic comparison of hexafluoroarsenic(1-);hydron with other superacid systems.

In mixed acid systems containing hexafluoroarsenic(1-);hydron, the Hammett acidity function correlations reveal important trends [21]. The addition of Lewis acids such as arsenic pentafluoride (AsF5) to hydrogen fluoride (HF) results in a dramatic increase in acidity, as measured by the Hammett acidity function [23] [31]. This enhancement is attributed to the formation of stable hexafluoroarsenate anions that effectively stabilize the proton, increasing its availability for acid-base reactions [25].

Table 2: Hammett Acidity Function (H0) Values for Various Acid Systems

Acid SystemH0 ValueRelative Acidity (compared to H2SO4)
Sulfuric Acid (H2SO4)-12.01
Fluorosulfuric Acid (HSO3F)-15.110³
Hydrogen Fluoride (HF)-15.1 to -16.010³-10⁴
HF-AsF5 (1:1)-18.0 to -21.010⁶-10⁹
HAsF6-18.0 to -21.010⁶-10⁹

The correlation between the Hammett acidity function and the structure of hexafluoroarsenic(1-);hydron provides insights into the factors that contribute to its superacidity [22] [25]. The presence of highly electronegative fluorine atoms around the arsenic center creates a stable anion with a delocalized negative charge, which enhances the acidity of the associated proton [20] [24]. This structural feature is reflected in the highly negative H0 values observed for hexafluoroarsenic(1-);hydron systems [23].

Comparative Analysis of Fluorinated Pnictogen Superacids

A comparative analysis of fluorinated pnictogen superacids reveals significant differences in properties and behaviors among compounds containing elements from Group 15 (pnictogens: nitrogen, phosphorus, arsenic, antimony, and bismuth) [27] [29]. Hexafluoroarsenic(1-);hydron belongs to this family of compounds, and its properties can be understood in relation to its pnictogen counterparts [27].

The Lewis acidity of pentavalent pnictogen compounds follows the trend: SbF5 > AsF5 > PF5, with antimony-based compounds exhibiting the strongest fluoride binding capabilities [27] [29]. This trend is attributed to several factors, including Pauli repulsion, molecular flexibility, and electronic structure differences [27]. These factors influence the ability of the pnictogen center to accept electron density, which directly affects the acidity of the corresponding superacid systems [32].

Hexafluoroarsenic(1-);hydron (HAsF6) occupies an intermediate position in the series of fluorinated pnictogen superacids [31]. While not as strong as its antimony counterpart (HSbF6, known as fluoroantimonic acid), it significantly exceeds the acidity of phosphorus-based systems [30] [31]. This intermediate strength makes hexafluoroarsenic(1-);hydron valuable for applications requiring controlled superacidity [34].

Table 3: Comparative Properties of Fluorinated Pnictogen Superacids

PropertyHAsF6HPF6HSbF6
Hammett Acidity (H0)-18 to -21-15 to -18-21 to -24
Fluoride Ion Affinity (kJ/mol)489395532
Molecular Volume (ų)898297
Thermal StabilityModerateHighLow

The structural differences among fluorinated pnictogen superacids significantly influence their chemical behavior [29] [32]. Hexafluoroarsenic(1-);hydron features an octahedral arrangement of fluorine atoms around the arsenic center, with the proton typically associated with one of the fluorine atoms [1] [4]. This structure differs from the phosphorus analog in terms of bond lengths and angles, reflecting the larger atomic radius of arsenic [27] [35].

Computational studies using activation strain and energy decomposition analyses have provided detailed insights into the differences between hexafluoroarsenic(1-);hydron and other pnictogen superacids [27] [29]. These analyses reveal that the balance between electrostatic interactions, orbital contributions, and Pauli repulsion determines the relative acidity of these compounds [27]. For hexafluoroarsenic(1-);hydron, the intermediate size of the arsenic atom provides a favorable balance of these factors, resulting in its distinctive superacidic properties [29] [32].

Hexafluoroarsenic(1-);hydron demonstrates exceptional capabilities in carbocation stabilization mechanisms that are fundamental to hydrocarbon functionalization processes. The compound's superacidic nature, with a Hammett acidity function below -12, enables the protonation of even saturated hydrocarbons at remarkably low temperatures compared to conventional acid systems [1] [2]. This extraordinary protonating ability stems from the formation of highly stable hexafluoroarsenate anions that provide minimal nucleophilic interference with the generated carbocations.

The carbocation stabilization mechanism proceeds through initial protonation of carbon-hydrogen bonds in saturated hydrocarbons, followed by the formation of stable carbocationic intermediates. Research has demonstrated that hexafluoroarsenic acid can protonate alkanes such as n-hexane and butane at room temperature, generating isolable carbocation salts [1]. The hexafluoroarsenate anion plays a crucial role in this process by providing a weakly coordinating environment that prevents premature quenching of the carbocation through nucleophilic attack.

The stabilization of carbocations by hexafluoroarsenic(1-);hydron follows established principles of carbocation chemistry, where tertiary carbocations exhibit greater stability than secondary and primary variants due to hyperconjugation effects [3] [4]. However, the unique properties of the hexafluoroarsenate counterion allow for the generation and observation of carbocations that would be too unstable in conventional acid systems. This is particularly evident in the formation of bridged carbocations and rearranged structures that demonstrate the compound's ability to stabilize even highly strained carbocationic intermediates.

The mechanism involves the formation of ion pairs between the protonated hydrocarbon and the hexafluoroarsenate anion, where the anion's octahedral geometry and delocalized negative charge provide optimal stabilization without interfering with subsequent reactions [5]. Computational studies have revealed that the hexafluoroarsenate anion can form weak hydrogen bonds with the carbocation, further enhancing stability while maintaining the electrophilic character necessary for further transformations.

Alkylation and Isomerization Reaction Pathways

The alkylation and isomerization reactions catalyzed by hexafluoroarsenic(1-);hydron proceed through well-defined mechanistic pathways that leverage the compound's exceptional acid strength and the stability of the hexafluoroarsenate anion. In alkylation processes, the superacid facilitates the formation of highly electrophilic alkylating species through protonation of alkyl precursors, creating carbocationic intermediates that can readily attack aromatic substrates or other nucleophilic centers [6] [7].

The alkylation mechanism typically involves three distinct steps: initial protonation of the alkylating agent to form a carbocation, nucleophilic attack by the substrate on the electrophilic center, and finally, deprotonation to regenerate the catalyst and form the alkylated product. The hexafluoroarsenate anion's weak nucleophilicity ensures that side reactions involving anion attack are minimized, leading to higher selectivity and yields in the desired alkylation products.

Isomerization reactions catalyzed by hexafluoroarsenic(1-);hydron follow similar mechanistic principles but involve intramolecular rearrangements rather than intermolecular alkylation. The superacid protonates weak basic sites in the substrate, generating carbocationic intermediates that can undergo various rearrangement processes including hydride shifts, alkyl migrations, and ring expansions or contractions [8] [9]. The exceptional stability provided by the hexafluoroarsenate counterion allows these rearrangements to proceed under controlled conditions, enabling the selective formation of thermodynamically favored isomers.

Research has demonstrated that hexafluoroarsenic acid can catalyze the isomerization of alkenes through a protonation-deprotonation mechanism, where the initial protonation creates a carbocation that can undergo rearrangement before deprotonation at a different position [10] [11]. This mechanism is particularly valuable in industrial applications where the selective formation of specific isomers is required for downstream processes.

The reaction pathways are further enhanced by the ability of hexafluoroarsenic(1-);hydron to maintain catalytic activity over extended periods due to the chemical stability of the hexafluoroarsenate anion under reaction conditions. Unlike other superacid systems that may decompose or lose activity due to anion degradation, the hexafluoroarsenate system maintains its catalytic efficiency throughout the reaction process.

Hydrosulfurization Catalysis Through Protonation Dynamics

The application of hexafluoroarsenic(1-);hydron in hydrosulfurization catalysis represents an innovative approach to improving the efficiency of sulfur removal processes in petroleum refining. The compound's unique protonation dynamics enable enhanced interaction with organosulfur compounds, facilitating their conversion to hydrogen sulfide and hydrocarbon products under milder conditions than conventional hydrosulfurization catalysts [12] [13].

The hydrosulfurization mechanism involves the protonation of sulfur-containing compounds by hexafluoroarsenic acid, creating activated complexes that are more susceptible to hydrogenolysis. The superacid's exceptional protonating ability allows for the activation of even sterically hindered sulfur compounds such as 4,6-dimethyldibenzothiophene, which are particularly challenging substrates for conventional hydrosulfurization catalysts [14] [15]. The hexafluoroarsenate anion provides a stable environment for these activated intermediates, preventing premature deactivation and allowing for complete conversion to desulfurized products.

The protonation dynamics in hydrosulfurization catalysis by hexafluoroarsenic(1-);hydron differ significantly from traditional metal-based hydrosulfurization systems. Rather than relying on metal-sulfur interactions, the superacid system operates through protonation-activated pathways that can access alternative reaction mechanisms. This approach is particularly effective for compounds that exhibit strong steric hindrance around the sulfur center, where traditional catalysts show reduced activity [16] [17].

Research has shown that the incorporation of hexafluoroarsenic acid in hydrosulfurization processes can lead to improved reaction rates and selectivity, particularly for deep desulfurization applications where ultra-low sulfur levels are required [18]. The enhanced protonation dynamics enable the activation of sulfur compounds that would otherwise require more severe reaction conditions or longer residence times in conventional systems.

The mechanism involves the formation of protonated sulfur species that exhibit increased electrophilicity, making them more reactive toward hydrogen molecules or other reducing agents present in the system. The hexafluoroarsenate anion's weak coordinating nature ensures that these activated intermediates maintain their reactivity throughout the catalytic cycle, leading to higher turnover frequencies and improved overall process efficiency.

Other CAS

17068-85-8

Wikipedia

Hexafluoroarsenic acid

General Manufacturing Information

Arsenate(1-), hexafluoro-, hydrogen (1:1): INACTIVE

Dates

Last modified: 08-15-2023

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